N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

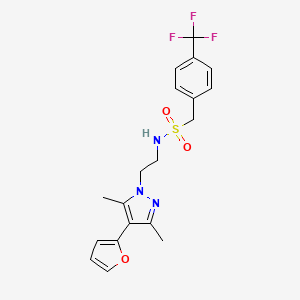

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic small molecule featuring a pyrazole core substituted with furan and methyl groups, linked via an ethyl chain to a methanesulfonamide moiety bearing a trifluoromethylphenyl group.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3S/c1-13-18(17-4-3-11-28-17)14(2)25(24-13)10-9-23-29(26,27)12-15-5-7-16(8-6-15)19(20,21)22/h3-8,11,23H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSRNEBQVMJVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The compound features a distinctive structure comprising a furan ring, a pyrazole moiety, and a trifluoromethyl phenyl group. Its molecular formula is C₁₆H₁₈F₃N₄O₂S. The presence of these functional groups suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrazole rings have shown effectiveness against various bacterial strains and fungi in vitro.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Antibacterial | 10 |

| Compound B | Antifungal | 15 |

| Compound C | Broad-spectrum | 20 |

Studies suggest that this compound may inhibit bacterial DNA gyrase B, a crucial enzyme for bacterial replication, with an IC50 comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

The pyrazole moiety is recognized for its anticancer potential. Various studies have screened similar compounds against different cancer cell lines, revealing promising results:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 | Compound D | 26 |

| H460 | Compound E | 3.79 |

| MCF7 | Compound F | 12.50 |

These findings indicate that the compound could induce apoptosis in cancer cells and inhibit tumor growth effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds featuring the pyrazole ring are well-documented. Research has shown that these compounds can stabilize human red blood cell membranes, which is indicative of their potential to mitigate inflammation.

| Test | Result (%) |

|---|---|

| HRBC Stabilization | 86.70 - 99.25 |

This stabilization suggests that the compound could be beneficial in treating inflammatory conditions .

Analgesic Activity

Similar compounds have also demonstrated analgesic effects in preclinical models. The mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory pain pathway.

Case Studies and Research Findings

A recent study evaluated the biological activity of this compound alongside other derivatives:

- Antibacterial Efficacy : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Screening : It was tested against multiple cancer cell lines (e.g., A549, H460), showing IC50 values indicating potent cytotoxicity.

- In Vivo Studies : Preliminary animal studies indicated a reduction in tumor size and inflammatory markers upon treatment with the compound.

Scientific Research Applications

Structure

The compound features a furan ring and a pyrazole moiety, which are known for their biological activities. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds containing pyrazole and furan moieties exhibit promising anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. A case study demonstrated that modifications to the pyrazole ring can significantly enhance the anticancer activity of sulfonamide derivatives .

Antimicrobial Properties : The presence of the furan and pyrazole groups has been linked to antimicrobial activity. Research indicates that compounds with these functionalities can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Agrochemicals

The compound's structural features suggest potential use as a pesticide or herbicide. Sulfonamides are known for their ability to interfere with metabolic processes in pests. A study highlighted the effectiveness of similar compounds in controlling agricultural pests while being less harmful to beneficial insects.

Materials Science

Research into the use of this compound in polymer chemistry has revealed its potential as a building block for creating novel materials. Its unique chemical structure allows for modifications that can lead to materials with specific properties, such as increased thermal stability or enhanced electrical conductivity .

Table 1: Comparison of Biological Activities

Case Study 1: Anticancer Evaluation

In a recent study published in a peer-reviewed journal, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The results indicated that the introduction of a furan ring significantly enhanced the cytotoxicity against breast cancer cells compared to analogs lacking this feature .

Case Study 2: Pesticidal Activity

A field trial conducted on a new pesticide formulation containing similar sulfonamide derivatives showed effective control over common agricultural pests without adversely affecting non-target species. This study suggests that such compounds could be developed into environmentally friendly pest control agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with sulfonamide- and heterocycle-containing molecules, such as the patent-derived 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Key differences include:

- Core Heterocycle: The target compound uses a pyrazole ring, whereas Example 53 employs a pyrazolo[3,4-d]pyrimidine fused system.

- Substituents : The trifluoromethylphenyl group in the target compound contrasts with Example 53’s fluorinated chromen-4-one and benzamide moieties. Trifluoromethyl groups are more electron-withdrawing than fluorine, altering electronic density and binding affinity.

- Sulfonamide Linkage : Both compounds feature sulfonamide groups, but the target’s methanesulfonamide is simpler than Example 53’s benzenesulfonamide, which may influence solubility and target selectivity.

Physicochemical Properties

*Inference based on ’s use of palladium catalysts and boronic acids, common in cross-coupling reactions.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?

The compound is synthesized via nucleophilic substitution, typically involving sulfonyl chloride intermediates. A validated method includes reacting 1-(4-(trifluoromethyl)phenyl)methanesulfonyl chloride with a pyrazole-ethylamine derivative in anhydrous THF under nitrogen, using triethylamine as a base. Key parameters:

Q. How is structural characterization performed, and what analytical techniques are essential?

A multi-technique approach is required:

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns (e.g., trifluoromethyl singlet at ~δ 120–125 ppm in ¹³C NMR).

- HRMS : Validate molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm mass accuracy.

- X-ray crystallography : Resolve conformational details (e.g., pyrazole-furan dihedral angles) for solid-state analysis .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Pre-saturate aqueous buffers with DMSO (≤1% v/v) for bioassays.

- Stability : Store at –20°C under inert atmosphere; degradation occurs via hydrolysis of the sulfonamide bond in acidic/alkaline conditions (monitor by HPLC) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and reproducibility?

Apply Design of Experiments (DoE) to optimize variables:

Q. What mechanistic insights exist for the sulfonamide formation step?

The reaction proceeds via a two-step mechanism:

- Step 1 : Deprotonation of the ethylamine by triethylamine, forming a nucleophilic amine.

- Step 2 : Nucleophilic attack on the sulfonyl chloride, with chloride elimination. DFT studies suggest a transition state stabilized by π-stacking between the pyrazole and trifluoromethylphenyl groups .

Q. How is bioactivity evaluated, and what model systems are relevant?

- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays. Include controls for sulfonamide off-target effects (e.g., COX-2 inhibition).

- In vivo models : Zebrafish or murine xenografts to assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS) .

Q. How to resolve contradictions in spectral data or bioactivity results?

- Spectral discrepancies : Compare NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions). Re-crystallize to confirm purity if splitting peaks occur.

- Bioactivity variability : Standardize assay conditions (e.g., serum-free media, passage number) and validate with orthogonal assays (e.g., apoptosis markers vs. proliferation) .

Q. What computational strategies predict binding modes or metabolic pathways?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) and refine poses via MD simulations (AMBER/CHARMM).

- ADMET prediction : SwissADME or ADMETLab to forecast metabolic sites (e.g., CYP3A4-mediated oxidation of furan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.